![molecular formula C22H23N3O2S B13809512 [4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the piperazine ring via nucleophilic substitution. The final step often involves the attachment of the methanone group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Wirkmechanismus
The mechanism of action of [4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or functional effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(2-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide]
- [4-(3-Chlorophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide]
Uniqueness
What sets [4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and participate in a wider variety of chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H23N3O2S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
[4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C22H23N3O2S/c1-16-6-3-4-9-19(16)21(26)24-10-12-25(13-11-24)22-23-20(15-28-22)17-7-5-8-18(14-17)27-2/h3-9,14-15H,10-13H2,1-2H3 |
InChI-Schlüssel |
SRNCALMYJSZROR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


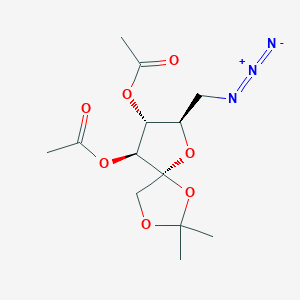
![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)
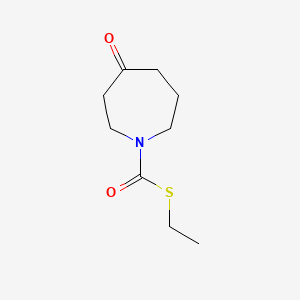
![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
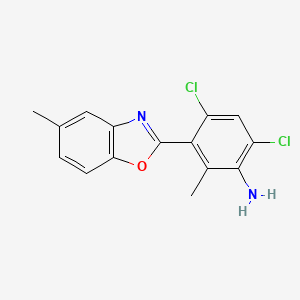
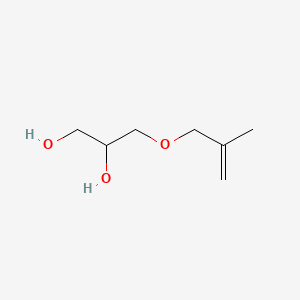
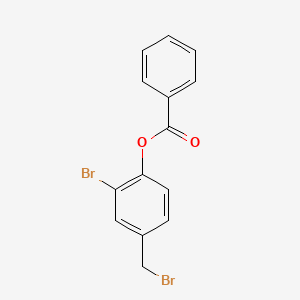
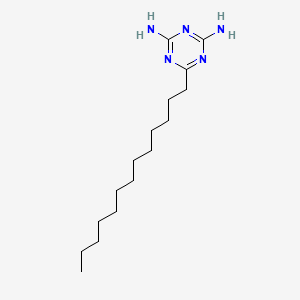
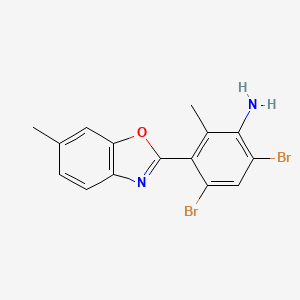
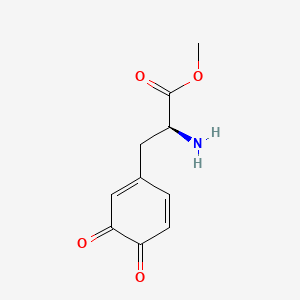
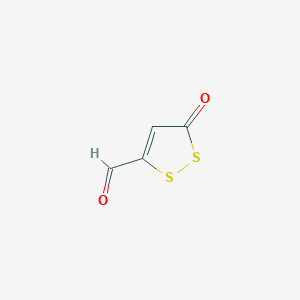
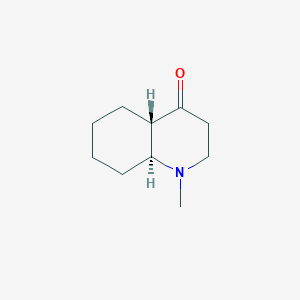
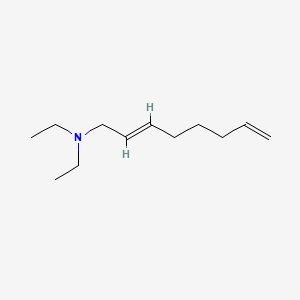
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
